molecular formula C18H21N5O6S2 B1665633 (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid CAS No. 177575-17-6

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Cat. No.: B1665633
CAS No.: 177575-17-6
M. Wt: 467.5 g/mol
InChI Key: HHKAOUMVRGSKLS-UWVGGRQHSA-N
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Description

AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the X-ray structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. AG2034 has shown significant potential in inhibiting the growth of various cancer cells and has been selected for preclinical development towards clinical trials .

Scientific Research Applications

AG2034 has a wide range of scientific research applications, including:

    Chemistry: AG2034 is used as a model compound to study the inhibition of glycinamide ribonucleotide formyltransferase and its effects on purine synthesis.

    Biology: The compound is used to investigate the role of glycinamide ribonucleotide formyltransferase in cellular metabolism and its potential as a target for cancer therapy.

    Medicine: AG2034 has shown promising results in preclinical studies for its potential use in cancer treatment.

    Industry: AG2034 is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research.

Preparation Methods

AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route includes the following steps:

    Formation of the thienoyl-L-glutamic acid derivative: This involves the reaction of 2,5-thiophenedicarboxylic acid with L-glutamic acid under specific conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidino-thiazinyl derivative.

    Final product formation:

Chemical Reactions Analysis

AG2034 undergoes various chemical reactions, including:

    Oxidation: AG2034 can be oxidized under specific conditions to form its corresponding oxo derivatives.

    Reduction: The compound can be reduced to form its amino derivatives.

    Substitution: AG2034 can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions are the oxo, amino, and substituted derivatives of AG2034 .

Mechanism of Action

AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. By inhibiting this enzyme, AG2034 blocks the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces cell death in rapidly dividing cancer cells. AG2034 has a high affinity for the folate receptor and is a substrate for folylpolyglutamate synthetase, which enhances its cellular uptake and retention .

Properties

177575-17-6

Molecular Formula

C18H21N5O6S2

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1

InChI Key

HHKAOUMVRGSKLS-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG2034;  AG-2034;  AG 2034

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

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